Enantiomeric Configuration: (R)-Lactam Scaffold vs. (S)-Enantiomer in TG2 Inhibitor Synthesis
The (R)-enantiomer (CAS 1464137-27-6) is the explicitly claimed stereoisomer for constructing the peptidomimetic core of a patented series of transglutaminase 2 (TG2) inhibitors [1]. The (S)-enantiomer (CAS 174961-45-6) would produce a diastereomeric final compound that is not covered by the patent claims and is expected to exhibit reduced or absent TG2 inhibitory activity due to stereochemical mismatch with the enzyme's active site [1].
| Evidence Dimension | Stereochemical requirement for target engagement |
|---|---|
| Target Compound Data | (3R)-configuration explicitly incorporated into biologically active TG2 inhibitor scaffold (Patent GC0013200) |
| Comparator Or Baseline | (3S)-enantiomer (CAS 174961-45-6) not described in TG2 inhibitor patent; use would yield inactive diastereomer |
| Quantified Difference | Qualitative: Active (R) vs. Predicted Inactive (S) for TG2 target |
| Conditions | Patent-specified TG2 inhibitor pharmacophore, Sitari Pharma GC0013200 |
Why This Matters
Procurement of the incorrect (S)-enantiomer directly results in a failed synthesis campaign yielding biologically inactive final compounds for the TG2 target program.
- [1] GC0013200: Transglutaminase 2 (TG2) Inhibitors, Sitari Pharma, Inc., Published June 1, 2024. Claimed structures incorporate (R)-3-amino-2-oxopiperidine moiety. View Source
